molecular formula C13H19F3N2 B3302005 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine CAS No. 914635-97-5

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine

Cat. No.: B3302005
CAS No.: 914635-97-5
M. Wt: 260.3 g/mol
InChI Key: RDIPAVQWDCEASO-UHFFFAOYSA-N
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Description

“{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine” is a chemical compound with the CAS Number: 914635-97-5 . It has a molecular weight of 260.3 . The IUPAC name for this compound is N1,N~1~-diethyl-1-[4-(trifluoromethyl)phenyl]-1,2-ethanediamine .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C13H19F3N2/c1-3-18(4-2)12(9-17)10-5-7-11(8-6-10)13(14,15)16/h5-8,12H,3-4,9,17H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

  • Diversity-Oriented Synthesis of Medicinal Compounds : A study by Pandit et al. (2016) demonstrates the use of diethylamine in a diversity-oriented synthesis process for creating 2-amino-3-phenyl sulfonyl-4H-chromenes, which are significant in medicinal chemistry. This approach is environmentally benign and offers high yields.

  • Hydroamination Reactions in Organic Synthesis : Research by Sobenina et al. (2010) indicates that diethylamine is used in hydroamination reactions for synthesizing 2-substituted amino derivatives of indole, highlighting its role in constructing complex organic molecules.

  • Synthesis of Antidepressant Compounds : Yardley et al. (1990) investigated the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, finding potential in developing antidepressants. This study sheds light on the relevance of such compounds in neuropsychopharmacology (Yardley et al., 1990).

  • Development of Fluoroalkyl Amino Reagents : Schmitt et al. (2017) focused on creating fluoroalkyl amino reagents using diethylamine. These reagents are critical for introducing the fluoro(trifluoromethoxy)methyl group in various substrates, important in medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Inhibitors in Enzyme Studies : A 2020 study by Shaik et al. developed novel compounds with potential as α-glucosidase inhibitors, illustrating the role of diethylamine in synthesizing bioactive molecules with significant enzyme inhibitory activities.

  • Electron Transport in Organic Compounds : Research by Tse et al. (2006) found that naphthylamine-based compounds, related to the chemical structure of interest, exhibit electron transporting abilities, indicating their potential use in organic electronics.

  • Photolysis in Photoaffinity Probes : The study by Platz et al. (1991) highlights the use of diethylamine in photolysis reactions, particularly in understanding the behavior of photoaffinity probes.

  • Antimicrobial Activity of Novel Compounds : Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives using diethylamine, examining their antimicrobial activities, thus highlighting its role in developing new antimicrobial agents (Prasad et al., 2017).

Safety and Hazards

The safety information for “{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}diethylamine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

N,N-diethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-3-18(4-2)12(9-17)10-5-7-11(8-6-10)13(14,15)16/h5-8,12H,3-4,9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPAVQWDCEASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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